Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-
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Overview
Description
Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- is a complex organic compound with a unique structure that includes both benzoic acid and azo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by azo coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium or copper may be employed to optimize the reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo bond can undergo cleavage, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like benzaldehyde and benzyl alcohol share structural similarities.
Azo compounds: Other azo compounds, such as azobenzene, have similar functional groups.
Uniqueness
The uniqueness of benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]- lies in its combined benzoic acid and azo functionalities, which provide a versatile platform for various chemical modifications and applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
502634-45-9 |
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Molecular Formula |
C21H23N3O6 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
4-[[4-[bis(2-acetyloxyethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O6/c1-15(25)29-13-11-24(12-14-30-16(2)26)20-9-7-19(8-10-20)23-22-18-5-3-17(4-6-18)21(27)28/h3-10H,11-14H2,1-2H3,(H,27,28) |
InChI Key |
HBQSXGHOPYYTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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